Bakuchicin

Overview

Description

Synthesis Analysis

The synthesis of bakuchicin has been approached through various methodologies, aiming to replicate its complex furanocoumarin structure efficiently. The initial isolation and identification of this compound as a new simple furanocoumarin from Psoralea corylifolia L. laid the groundwork for further synthetic endeavors (Nozoe, Kondo, Kato, & Kubota, 1990). Subsequent studies focused on developing synthetic routes that could potentially enable the production of this compound on a larger scale, facilitating its use in various research and therapeutic contexts.

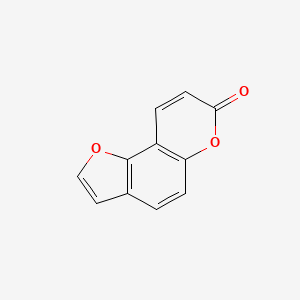

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of a furan ring fused with a coumarin system, which is essential for its biological activity. The structural elucidation of this compound revealed a specific configuration of the furanocoumarin nucleus, which is critical in its interaction with biological targets (Nozoe, Kondo, Kato, & Kubota, 1990). This knowledge is pivotal for the development of synthetic analogs and understanding the structure-activity relationship inherent to this compound.

Chemical Reactions and Properties

This compound exhibits selective inhibition on certain cytochrome P450 isoforms, indicating a specific interaction with the enzyme system in human liver microsomes. This specificity underscores its potential for modulating drug metabolism and elucidates the pathways through which this compound may exert its pharmacological effects (Kim, Oh, Kim, Jeong, & Lee, 2016).

Physical Properties Analysis

While detailed studies specifically addressing the physical properties of this compound, such as solubility, melting point, and stability, are limited, its solubility in various solvents and stability under different conditions are crucial for its formulation and application in biological studies. The pharmacokinetic parameters of this compound in mice have been investigated, providing insight into its bioavailability and distribution, which are essential for understanding its therapeutic potential (Jo, Kim, Lee, Jeong, Lee, & Lee, 2017).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity and interactions with biological molecules, is pivotal in its biological effects. Its ability to induce vascular relaxation through endothelium-dependent NO-cGMP signaling highlights its chemical interaction with specific biological pathways, suggesting mechanisms through which it could exert therapeutic effects (Li, Lee, Kim, Jeong, Cui, Kim, Kang, & Lee, 2011).

Scientific Research Applications

Vascular Relaxation via Endothelium-dependent NO-cGMP Signaling

Bakuchicin, a furanocoumarin from Psoralea corylifolia seeds, induces vasodilation in rat aorta via endothelium-dependent nitric oxide (NO)/cGMP signaling pathway, involving L-type Ca2+ channels. This suggests its potential in cardiovascular health (Li et al., 2011).

Inhibition of CYP1A in Human Liver Microsomes

This compound exhibits strong inhibitory effects on CYP1A-mediated metabolism in human liver microsomes. This finding is significant for understanding drug interactions and metabolism (Kim et al., 2016).

Pharmacokinetic Parameters in Mice

A study developed a method to quantify this compound levels in mouse plasma, providing insights into its pharmacokinetics. The bioavailability of this compound was 58.3% at 5mg/kg oral administration (Jo et al., 2017).

Attenuation of Atopic Skin Inflammation

This compound from P. corylifolia fruits showed therapeutic effects against inflammation in atopic dermatitis. It reduced ear thickness, erythema, keratosis, and suppressed Th2 gene expression and pro-inflammatory cytokines in mice (Lim et al., 2020).

Hepatoprotective Effects

A study identified this compound as a moderately active compound showing hepatoprotective effects on tacrine-induced cytotoxicity in human liver-derived Hep G2 cells (Cho et al., 2001).

Antifungal Activity

Bakuchi seeds, containing this compound, demonstrated significant antifungal activity against common skin pathogens like Candida albicans and Aspergillus niger (Borate et al., 2014).

Pharmacognosy and Phytochemical Evaluation

Comparative pharmacognostical and phytochemical evaluations of different parts of P. corylifolia indicated the presence of coumarins, steroids, and flavonoids (Makwana et al., 2020).

HPLC Method for Estimation

An HPLC method was developed for the estimation of this compound in P. corylifolia, highlighting its importance in qualitative and quantitative analysis (Murali et al., 2002).

Mechanism of Action

Target of Action

Bakuchicin, a furanocoumarin, primarily targets immune cells, including macrophages . It is known to exhibit anti-inflammatory effects and regulate type 2 T helper (Th2) cells . These cells play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .

Mode of Action

This compound interacts with its targets, primarily macrophages, by inhibiting certain signaling pathways . This results in the suppression of nitric oxide production and the expression of pro-inflammatory cytokines . Additionally, this compound has been found to suppress IL-4-induced M2 macrophage polarization and the expression of M2 markers such as arginase-1 and Fizz-1 through inhibiting sirtuin 2 levels .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. This compound suppresses the production of nitric oxide and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . It also reduces the level of Th2 cytokines and M2 macrophage marker expression and population in the bronchoalveolar fluid .

Result of Action

The action of this compound results in alleviated histological changes, reduced mast cell infiltration, and decreased levels of eosinophil peroxidase, β-hexosaminidase, and immunoglobulin levels . In addition, this compound alleviates Th2 responses and M2 macrophage populations in bronchoalveolar fluid . These effects suggest that this compound could be a potential drug candidate for the treatment of allergic asthma .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Bakuchicin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several key enzymes and proteins involved in these processes. For instance, this compound has been shown to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a pro-inflammatory molecule . Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In macrophages, this compound has been shown to suppress the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, leading to a decrease in the expression of genes associated with inflammation . In addition to its anti-inflammatory effects, this compound has been reported to exhibit antioxidant properties, protecting cells from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of nitric oxide synthase, reducing the production of nitric oxide . It also inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . Additionally, this compound modulates the MAPK signaling pathway, leading to a decrease in the phosphorylation of MAPK proteins and subsequent inhibition of inflammatory responses . These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its anti-inflammatory and antioxidant properties over extended periods . Prolonged exposure to this compound can lead to its gradual degradation, resulting in a decrease in its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including the continued suppression of pro-inflammatory cytokine production and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, beyond which no further improvement is seen . These findings highlight the importance of optimizing the dosage of this compound to achieve its therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted via the bile and urine . This compound has also been shown to influence metabolic flux, altering the levels of certain metabolites involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of this compound are influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

furo[2,3-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJHZNYHJMOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196046 | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4412-93-5 | |

| Record name | Bakuchicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

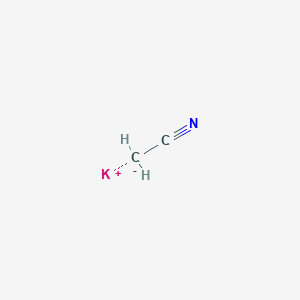

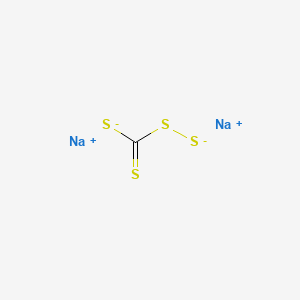

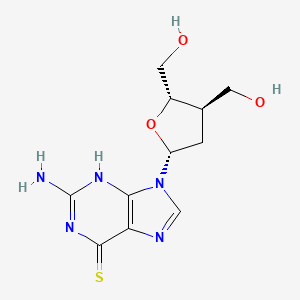

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

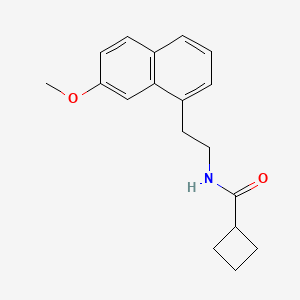

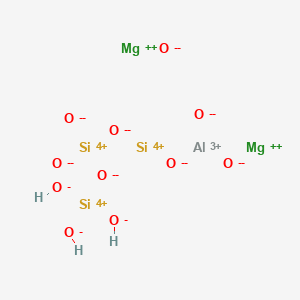

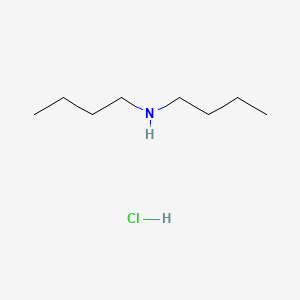

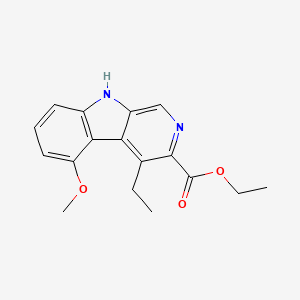

Feasible Synthetic Routes

Q & A

Q1: How does Bakuchicin induce vasodilation?

A1: this compound promotes vasodilation through an endothelium-dependent pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. [] This process appears to involve L-type calcium channels. [] Studies in rat aortic tissue demonstrate that this compound's vasodilatory effect is abolished by endothelium removal and significantly inhibited by nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) inhibitors. []

Q2: What is the structure of this compound?

A2: Initially misidentified, the correct structure of this compound was later established as 8-oxo-8H-furo[2,3-f][1]benzopyran. [, ] This simple furanocoumarin was first isolated from the hexane extract of Psoralea corylifolia seeds. []

Q3: Does this compound interact with specific enzymes?

A3: Yes, this compound exhibits potent inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. [] This inhibition was demonstrated in both human liver microsomes and recombinant CYP enzymes. [] Additionally, this compound has shown inhibitory effects on DNA polymerase and topoisomerase II. []

Q4: What are the potential applications of this compound based on its observed activities?

A4: this compound's demonstrated activities suggest potential applications in various areas:

- Cardiovascular Health: Its vasodilatory effects through the NO/cGMP pathway point to potential applications in addressing hypertension and other cardiovascular conditions. []

- Allergic Conditions: Studies indicate that this compound can alleviate allergic airway inflammation, potentially by regulating macrophage polarization. [, , ] This suggests its possible use in managing asthma and other inflammatory allergic responses.

- Antifungal treatments: this compound shows promising antifungal activity, effectively inhibiting the growth of Valsa mali hyphae. [] This finding warrants further investigation into its potential as a natural antifungal agent.

Q5: Has the pharmacokinetic profile of this compound been studied?

A5: While limited information is available regarding the comprehensive pharmacokinetic profile of this compound, a study has investigated its pharmacokinetic parameters in mice. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion properties.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Various analytical techniques have been employed in this compound research, including:

- High-Performance Liquid Chromatography (HPLC): Used for the isolation, purification, and quantitative analysis of this compound from plant extracts. [, , ]

- Thin Layer Chromatography (TLC): Employed for the initial separation and identification of this compound from other compounds in plant extracts. [, ]

- Spectroscopic methods (e.g., UV, NMR, Mass Spectrometry): Utilized for structural elucidation and confirmation of this compound. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)

![4-methoxy-N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)benzamide](/img/structure/B1227666.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)

![Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1227669.png)

![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)